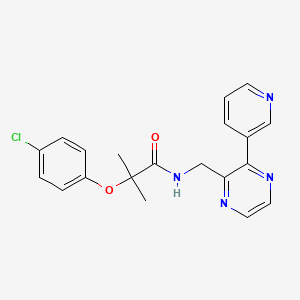
2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide, also known as CPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPMP is a synthetic compound that belongs to the family of pyrazine derivatives and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, this compound has been studied for its effects on various enzymes and proteins. In pharmacology, this compound has been studied for its potential as a drug target and for its effects on the central nervous system.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of the enzyme protein kinase C, which plays a role in various cellular processes, including cell proliferation and differentiation. This compound has also been shown to inhibit the activity of the protein tyrosine kinase, which is involved in various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory effects and to inhibit the production of certain cytokines. In vivo studies have shown that this compound has effects on the central nervous system, including sedative and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide has several advantages for lab experiments, including its synthetic availability, chemical stability, and potential applications in various fields. However, this compound also has limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide. One direction is to further study its potential applications in medicinal chemistry, including its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to further study its effects on enzymes and proteins, including the identification of its specific targets. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on the central nervous system.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide involves the reaction of 4-chlorophenol with 2-methyl-2-oxazoline in the presence of a base, followed by the reaction of the resulting product with 3-(pyridin-3-yl)pyrazin-2-amine in the presence of a coupling agent. The final product is obtained after purification and isolation.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c1-20(2,27-16-7-5-15(21)6-8-16)19(26)25-13-17-18(24-11-10-23-17)14-4-3-9-22-12-14/h3-12H,13H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQIMLAQWKJYAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=NC=CN=C1C2=CN=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2948337.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2948341.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(thiophen-2-yl)benzamide](/img/structure/B2948342.png)
![N-cyclohexyl-1-((3-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2948345.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2948346.png)
![6-{[(2,6-dichlorophenyl)sulfanyl]methyl}-N-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinamine](/img/structure/B2948348.png)
![3-{[(4-fluorophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B2948349.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,4-dimethoxybenzamide](/img/structure/B2948350.png)
![(Z)-2-Cyano-3-[4-(4-methoxyphenoxy)-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2948353.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2948354.png)

![(2,3-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2948358.png)
![methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B2948359.png)